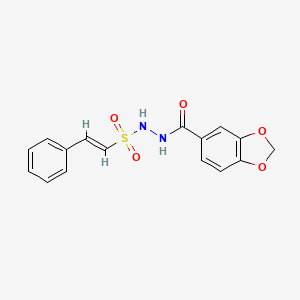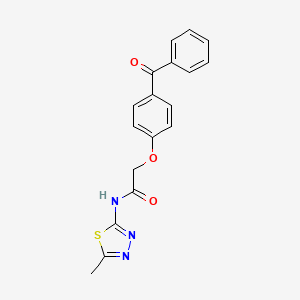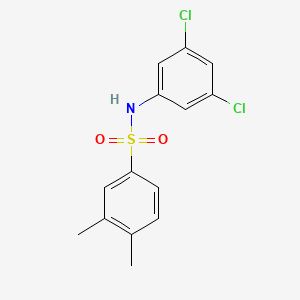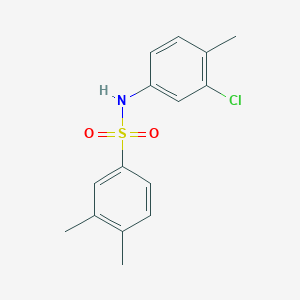
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide, also known as PESDA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PESDA belongs to the class of sulfonamide compounds and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Wirkmechanismus
The mechanism of action of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and neurodegeneration. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs by N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. The inhibition of COX-2 by N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide leads to the reduction of inflammation. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been suggested to inhibit the aggregation of amyloid-beta peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been shown to possess various biochemical and physiological effects in scientific research studies. The compound has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has also been suggested to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. The compound has been reported to have low toxicity and high selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in lab experiments include its potential therapeutic applications, low toxicity, and high selectivity towards cancer cells. The compound has been extensively studied in various scientific research studies, and its mechanism of action has been well-characterized. However, the limitations of using N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in lab experiments include its low solubility in water and its high melting point, which can make it difficult to dissolve and handle in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide. Further studies are needed to explore the potential therapeutic applications of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in cancer treatment, inflammation, and neurodegenerative diseases. The development of new synthesis methods for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide with improved solubility and handling properties can also facilitate its use in lab experiments. The identification of new targets for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide and the elucidation of its mechanism of action can provide insights into its potential therapeutic applications. Overall, the future directions for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide research are promising and can lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide involves the condensation reaction between 2-phenylethenesulfonyl chloride and 1,3-dioxaindane-5-carbohydrazide in the presence of a base. The reaction yields N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide as a white crystalline solid with a melting point of 265-267°C. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
N'-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-16(13-6-7-14-15(10-13)23-11-22-14)17-18-24(20,21)9-8-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMGFWNJLHRCK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)

